molecular formula C16H33B B1376988 1-Bromohexadecane-16,16,16-d3 CAS No. 284474-40-4

1-Bromohexadecane-16,16,16-d3

Cat. No.: B1376988
CAS No.: 284474-40-4
M. Wt: 308.36 g/mol
InChI Key: HNTGIJLWHDPAFN-FIBGUPNXSA-N
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Description

1-Bromohexadecane-16,16,16-d3, also known as Cetyl bromide-16,16,16-d3 or Hexadecyl bromide-16,16,16-d3, is a deuterium-labeled compound with the molecular formula CD3(CH2)14CH2Br. It is a stable isotope-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Future Directions

The future directions of “1-Bromohexadecane-16,16,16-d3” could involve its use in the drug development process, particularly as a tracer for quantitation . Its potential to affect the pharmacokinetic and metabolic profiles of drugs could be an area of interest for future research .

Biochemical Analysis

Biochemical Properties

1-Bromohexadecane-16,16,16-d3 plays a crucial role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. The compound interacts with various enzymes and proteins, serving as a substrate or inhibitor in different biochemical processes. For instance, it can be used to trace metabolic pathways by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This allows researchers to quantify and analyze the pharmacokinetic and metabolic profiles of drugs. The deuterium substitution in this compound can affect the rate of enzymatic reactions, providing insights into enzyme kinetics and mechanisms .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s deuterium labeling allows for precise tracking and quantification within cells, making it an essential tool for studying cellular dynamics. It has been observed that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, the compound’s interaction with cell signaling pathways can modulate cellular responses to external stimuli, influencing cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The deuterium atoms in the compound can form stronger bonds with enzymes and proteins, leading to changes in enzyme activity and stability . This can result in either inhibition or activation of specific enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, with a melting point of 16-18°C and a boiling point of 190°C at 11 mmHg . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively trace metabolic pathways and provide valuable insights into pharmacokinetics and metabolism . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular function and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into metabolic flux and metabolite levels . Enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases, can interact with this compound, influencing its incorporation into metabolic pathways . This can lead to changes in the levels of specific metabolites and alterations in overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles . This distribution pattern can influence the compound’s localization and activity within cells, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through interactions with targeting sequences and binding proteins . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Preparation Methods

1-Bromohexadecane-16,16,16-d3 can be synthesized through several methods. One common synthetic route involves the bromination of hexadecane-16,16,16-d3. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial production methods for this compound involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired isotopic purity .

Chemical Reactions Analysis

1-Bromohexadecane-16,16,16-d3 undergoes various chemical reactions, including:

Properties

IUPAC Name

16-bromo-1,1,1-trideuteriohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTGIJLWHDPAFN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745670
Record name 1-Bromo(16,16,16-~2~H_3_)hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-40-4
Record name 1-Bromo(16,16,16-~2~H_3_)hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284474-40-4
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